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Abstract
Enloplatin (formerly known as CL 287 ,110) is a second-generation, water-soluble, platinum-

based antineoplastic agent developed by American Cyanamid (later Wyeth). Structurally similar

to carboplatin, it was investigated for its potential to overcome platinum resistance in various

cancers. Despite promising preclinical activity and manageable toxicity, Enloplatin's clinical

development was halted after a Phase II trial demonstrated minimal efficacy in patients with

platinum-refractory ovarian cancer. This guide provides a comprehensive historical overview of

Enloplatin's discovery and development, details its synthesis and mechanism of action, and

presents available preclinical and clinical data.

Historical Development
The development of Enloplatin emerged from the extensive research efforts in the 1980s to

identify new platinum(II) complexes with an improved therapeutic index compared to the first-

generation drug, cisplatin. The primary goals were to reduce the severe dose-limiting toxicities

of cisplatin, such as nephrotoxicity, neurotoxicity, and ototoxicity, and to find agents active

against cisplatin-resistant tumors.

Enloplatin was synthesized and developed by American Cyanamid's Lederle Laboratories.[1]

It entered clinical trials in the early 1990s as a potential treatment for various solid tumors, with

a particular focus on ovarian cancer. However, its clinical journey was short-lived. A Phase II
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clinical trial in patients with platinum-refractory advanced ovarian carcinoma showed minimal

antitumor activity, leading to the discontinuation of its development around the year 2000.[2][3]

Synthesis and Physicochemical Properties
Enloplatin, with the chemical name [1,1-Cyclobutanedicarboxylato(2-)-O,O'][tetrahydro-4H-

pyran-4,4-dimethanamine-N,N']platinum(II), is a water-soluble complex.[2][3] Its structure

features the same cyclobutanedicarboxylate leaving group as carboplatin, which was thought

to contribute to its reduced reactivity and lower toxicity compared to cisplatin. The carrier ligand

is a tetrahydro-4H-pyran-4,4-dimethanamine.

The synthesis of Enloplatin can be achieved through a multi-step process. A key step involves

the reaction of dichloro(tetrahydropyran-4,4-dimethanamine-N,N')platinum(II) with the silver salt

of cyclobutane-1,1-dicarboxylic acid in water.

Table 1: Physicochemical Properties of Enloplatin

Property Value

Molecular Formula C13H22N2O5Pt

Molecular Weight 481.41 g/mol

CAS Number 111523-41-2

Water Solubility 450 mg/mL (20 °C)

Appearance Crystalline solid

Mechanism of Action
Like other platinum-based anticancer drugs, Enloplatin's cytotoxic effects are primarily

mediated through its interaction with DNA. Upon entering the cell, the dicarboxylate ligand is

hydrolyzed, allowing the platinum atom to form covalent bonds with the N7 positions of purine

bases (guanine and adenine) in the DNA.

This binding leads to the formation of various DNA adducts, predominantly 1,2-intrastrand

cross-links between adjacent guanine residues. These adducts distort the DNA double helix,

which in turn interferes with DNA replication and transcription. The cellular machinery
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recognizes this DNA damage, and if the damage is too extensive to be repaired, it triggers a

cascade of signaling events leading to programmed cell death, or apoptosis.

The general signaling pathway for platinum-induced apoptosis is depicted below:

Enloplatin Cellular Uptake Aquation
(Hydrolysis of Ligand)

Activated Platinum
Species Nuclear DNABinds to N7 of Guanine DNA Adducts

(Intrastrand Cross-links)
DNA Damage

Response (DDR) ApoptosisIf damage is irreparable

Click to download full resolution via product page

Figure 1: Generalized signaling pathway of platinum-based drugs leading to apoptosis.

Preclinical Studies
Preclinical investigations of Enloplatin demonstrated its cytotoxic activity against a range of

tumor cell lines. Notably, it showed activity in some cisplatin-resistant models, suggesting a

lack of complete cross-resistance.

Further search for specific preclinical data, such as IC50 values and detailed in vivo xenograft

studies, did not yield quantifiable results in the available literature.

Clinical Trials and Development Discontinuation
Enloplatin advanced to Phase I and Phase II clinical trials. The Phase I studies established its

safety profile and determined the dose-limiting toxicities.

Phase I Clinical Trial
Initial Phase I studies indicated that nephrotoxicity was a dose-limiting toxicity (DLT). However,

subsequent studies found that this nephrotoxicity was manageable and that neutropenia was

the primary dose-limiting factor. Importantly, Enloplatin did not exhibit significant neurotoxicity

or ototoxicity, which are common side effects of cisplatin.

Phase II Clinical Trial in Platinum-Refractory Ovarian
Cancer
A key Phase II study evaluated the efficacy and pharmacokinetics of Enloplatin in patients with

platinum-refractory advanced ovarian carcinoma.
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Experimental Protocol: Phase II Study of Enloplatin (Kudelka et al., 1997)

Patient Population: Patients with histologically confirmed advanced ovarian carcinoma who

had shown resistance to prior platinum-based chemotherapy.

Treatment Regimen: Enloplatin was administered as a single intravenous dose every 21

days without prehydration.

Primary Endpoints: Objective response rate.

Secondary Endpoints: Pharmacokinetics of Enloplatin.

The workflow for this clinical trial can be visualized as follows:

Patient Screening
(Platinum-Refractory Ovarian Cancer)

Patient Enrollment

Enloplatin Administration
(Single IV dose every 21 days)

Tumor Response Assessment
(e.g., RECIST criteria)

Pharmacokinetic Analysis
(Plasma samples)

Data Analysis

Determination of
Efficacy and Safety
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Figure 2: Workflow of the Phase II clinical trial of Enloplatin.

Results: The study enrolled 18 patients. The results were disappointing, with only one partial

response observed. The minimal antitumor activity in this heavily pretreated patient population

led to the conclusion that Enloplatin was not a viable treatment option for platinum-refractory

ovarian cancer.

Table 2: Summary of Phase II Clinical Trial Results for Enloplatin

Parameter Finding

Indication
Platinum-Refractory Advanced Ovarian

Carcinoma

Number of Patients 18

Treatment Single IV dose every 21 days

Objective Response Rate 1 Partial Response

Conclusion Minimal antitumor activity

Development Status Discontinued

The pharmacokinetic profile of Enloplatin was found to be similar to that of carboplatin,

suggesting that the cyclobutanedicarboxylate leaving group is a major determinant of the

plasma pharmacokinetics of these platinum complexes.

Conclusion
Enloplatin represents a well-reasoned approach to second-generation platinum drug design,

aiming to mitigate the toxicities of cisplatin while potentially overcoming resistance. While its

preclinical profile was encouraging, the ultimate lack of significant clinical efficacy in a resistant

patient population led to the cessation of its development. The story of Enloplatin underscores

the challenges in translating preclinical promise into clinical benefit, particularly in the difficult-

to-treat setting of platinum-resistant cancers. The data and history of Enloplatin remain a
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valuable case study for medicinal chemists and clinical researchers in the ongoing

development of novel metal-based anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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